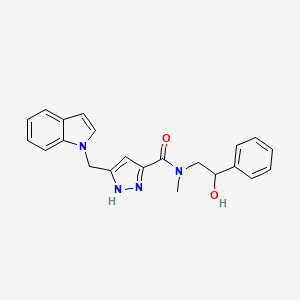![molecular formula C20H20N6 B3818295 N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine](/img/structure/B3818295.png)
N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine
Overview
Description
N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine, also known as PBI-4050, is a novel small molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. This molecule belongs to the family of imidazoles and has been found to have promising effects on various biological processes.
Mechanism of Action
The mechanism of action of N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine is complex and involves several pathways. It has been found to interact with various receptors, including G protein-coupled receptors and integrins, leading to the modulation of various signaling pathways. This compound has been shown to inhibit the activation of the TGF-β pathway, a key mediator of fibrosis, and reduce the expression of pro-inflammatory cytokines. It has also been found to enhance the activity of AMP-activated protein kinase, a key regulator of energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of fibrosis, anti-tumor effects, and improvement of metabolic disorders. It has also been found to reduce inflammation and oxidative stress, leading to improved organ function.
Advantages and Limitations for Lab Experiments
N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine has several advantages for lab experiments, including its small size, ease of synthesis, and well-characterized mechanism of action. However, its limitations include its low solubility and potential toxicity at high doses.
Future Directions
There are several future directions for the research on N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine, including the optimization of its pharmacokinetic properties, the development of novel formulations for improved delivery, and the evaluation of its efficacy in clinical trials. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Overall, this compound has shown great promise as a novel therapeutic agent for various diseases, and further research is warranted to fully explore its potential.
Scientific Research Applications
N-[3-(5'-phenyl-1H,3'H-2,4'-biimidazol-3'-yl)propyl]pyridin-3-amine has been extensively studied for its potential therapeutic applications in various diseases, including fibrotic disorders, cancer, and metabolic disorders. Fibrotic disorders, such as idiopathic pulmonary fibrosis, liver fibrosis, and systemic sclerosis, are characterized by the excessive deposition of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. This compound has been shown to inhibit the production of these proteins and reduce fibrosis in animal models.
In cancer, this compound has been found to have anti-tumor effects by inhibiting the growth and migration of cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
In metabolic disorders, such as type 2 diabetes and obesity, this compound has been shown to improve glucose metabolism and reduce adipose tissue inflammation. It has also been found to reduce liver steatosis and improve liver function.
properties
IUPAC Name |
N-[3-[5-(1H-imidazol-2-yl)-4-phenylimidazol-1-yl]propyl]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c1-2-6-16(7-3-1)18-19(20-23-11-12-24-20)26(15-25-18)13-5-10-22-17-8-4-9-21-14-17/h1-4,6-9,11-12,14-15,22H,5,10,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEBNVQJWRXVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CCCNC3=CN=CC=C3)C4=NC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3818224.png)
![N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3818230.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3818235.png)
![4-(4-fluorophenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B3818241.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3818246.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-6-piperidin-1-ylpyrimidin-4-amine](/img/structure/B3818250.png)
![3-(3-methylbutyl)-1-[(1-methylpiperidin-3-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3818261.png)
![6-methoxy-N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B3818266.png)
![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B3818267.png)
![N-cyclohexyl-4-(4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B3818273.png)
![3-(1-phenoxyethyl)-5-(pyrrolidin-1-ylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3818283.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B3818293.png)
![2-[benzyl({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)amino]ethanol](/img/structure/B3818300.png)
